2-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid
Overview
Description
2-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a substituted phenyl ring with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-chlorobenzaldehyde and glycine.
Reaction Conditions: The key step involves a condensation reaction between 2-bromo-5-chlorobenzaldehyde and glycine in the presence of a suitable catalyst, such as sodium cyanoborohydride, under mild conditions.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control enhances the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amino derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of bromine and chlorine atoms in the phenyl ring may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
- 2-Amino-3-(2-chlorophenyl)propanoic acid
- 2-Amino-3-(2-bromophenyl)propanoic acid
- 2-Amino-3-(2-fluorophenyl)propanoic acid
Comparison:
- 2-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to its analogs.
- 2-Amino-3-(2-chlorophenyl)propanoic acid lacks the bromine atom, which may result in different reactivity and binding characteristics.
- 2-Amino-3-(2-bromophenyl)propanoic acid lacks the chlorine atom, which may affect its overall stability and interaction with molecular targets.
- 2-Amino-3-(2-fluorophenyl)propanoic acid has a fluorine atom instead of bromine or chlorine, which can significantly alter its electronic properties and biological activity.
Properties
IUPAC Name |
2-amino-3-(2-bromo-5-chlorophenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHYLIBAKNJBHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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